molecular formula C10H18BN3O2 B6174557 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole CAS No. 2710289-95-3

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole

Cat. No.: B6174557
CAS No.: 2710289-95-3
M. Wt: 223.1
InChI Key:
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Description

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of boronic esters It is characterized by the presence of a triazole ring and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole typically involves the reaction of an appropriate triazole precursor with a boronic ester. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which forms the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts, with the reaction being carried out in a solvent such as dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester group to other functional groups.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can react with the triazole ring in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The triazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester without the triazole ring.

    2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the triazole ring.

    1,2,3-triazole derivatives: Compounds with similar triazole rings but different substituents.

Uniqueness

2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole is unique due to the combination of the boronic ester and triazole functionalities. This dual functionality provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both academic research and industrial applications.

Properties

CAS No.

2710289-95-3

Molecular Formula

C10H18BN3O2

Molecular Weight

223.1

Purity

95

Origin of Product

United States

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